1-(Bromomethyl)naphthalene serves as a valuable precursor for the synthesis of various complex molecules in scientific research. The presence of the reactive bromomethyl group (CH₂Br) allows for further chemical transformations through various substitution and coupling reactions. This functionality enables the introduction of diverse functional groups onto the naphthalene ring, leading to the creation of novel materials with desired properties. Source: Thermo Scientific Chemicals, "1-(Bromomethyl)naphthalene, 98%":
Due to its unique structure and the presence of the bromomethyl group, 1-(bromomethyl)naphthalene finds application in the design and development of functional organic materials. This includes the synthesis of conjugated polymers with potential applications in organic electronics, optoelectronic devices, and organic photovoltaics. The incorporation of the naphthalene unit into these materials contributes to desirable properties such as good thermal stability, efficient charge transport, and tunable emission characteristics. Source: Oakwood Chemical, "1-(Bromomethyl)naphthalene":
1-(Bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Br and a molecular weight of 221.09 g/mol. It features a bromomethyl group (-CH₂Br) attached to the naphthalene ring system, which consists of two fused aromatic rings. The compound is identified by the CAS Registry Number 3163-27-7 and has various applications in chemical synthesis and research. Its structural formula can be represented as follows:
textBr | C₁₁H₉
This compound is characterized by its moderate solubility in organic solvents and low solubility in water, making it useful in organic reactions where water is not a solvent.
1-(Bromomethyl)naphthalene exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. It has been noted to inhibit:
These interactions suggest potential implications in pharmacology, particularly concerning drug metabolism and toxicity, as it may affect the metabolism of co-administered drugs .
Several methods exist for synthesizing 1-(Bromomethyl)naphthalene:
These methods typically yield high purity products, suitable for further chemical transformations.
1-(Bromomethyl)naphthalene has diverse applications, including:
Studies on 1-(Bromomethyl)naphthalene have highlighted its interactions with various biological systems, particularly concerning its role as a cytochrome P450 inhibitor. This property makes it relevant in pharmacokinetics and toxicology research, as it may influence the metabolism of other drugs . Additionally, its corrosive nature necessitates careful handling during laboratory use.
1-(Bromomethyl)naphthalene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromonaphthalene | C₁₁H₉Br | Simple brominated naphthalene without methyl group |
2-Bromomethyl-naphthalene | C₁₁H₉Br | Bromomethyl group at the second position |
1-Chloromethyl-naphthalene | C₁₁H₉Cl | Chlorine instead of bromine |
1-Methylnaphthalene | C₁₂H₁₀ | Methyl group instead of bromomethyl |
The presence of the bromomethyl group distinguishes this compound from others by enhancing its reactivity profile and potential applications in synthesis compared to its chlorinated or unsubstituted analogs.
Corrosive